Verproside

Vue d'ensemble

Description

Le Verproside est un iridoïde glycoside dérivé du catalpol, isolé de la plante Pseudolysimachion rotundum var. subintegrum. Il est connu pour ses activités biologiques significatives, notamment ses propriétés anti-inflammatoires, antioxydantes, antinociceptives et anti-asthmatiques .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Le Verproside peut être synthétisé par diverses voies chimiques, impliquant souvent la glycosylation de dérivés du catalpol. Le processus synthétique comprend généralement des étapes telles que la protection et la déprotection des groupes hydroxyles, les réactions de glycosylation et les processus de purification. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements élevés et une pureté élevée.

Méthodes de production industrielle

Dans les milieux industriels, le this compound est généralement extrait de Pseudolysimachion rotundum var. subintegrum en utilisant des méthodes d'extraction par solvant. La matière végétale est séchée, pulvérisée et soumise à une extraction avec des solvants tels que le méthanol ou l'éthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler le this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Le Verproside subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents produits d'oxydation, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les liaisons glycosidiques ou d'autres groupes fonctionnels dans le this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound, modifiant potentiellement ses propriétés biologiques.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont souvent utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions contrôlées pour réaliser des réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner différents dérivés hydroxylés ou cétoniques, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels tels que des groupes alkyles ou acyles.

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est étudié pour ses propriétés chimiques uniques et son potentiel comme précurseur pour synthétiser d'autres composés bioactifs.

Biologie : Le this compound est utilisé dans des études de culture cellulaire pour étudier ses effets sur divers processus cellulaires, notamment l'inflammation et le stress oxydatif.

Médecine : Il s'est avéré prometteur dans le traitement de maladies telles que la bronchopneumopathie chronique obstructive (BPCO), l'asthme et d'autres maladies inflammatoires

Industrie : Le this compound est étudié pour son utilisation potentielle dans le développement de nouveaux produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives.

Mécanisme d'action

Le this compound exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Antioxydant : Le this compound élimine les radicaux libres et améliore l'activité des enzymes antioxydantes, protégeant les cellules des dommages oxydatifs.

Antinociceptif : Il module les voies de la douleur en interagissant avec des récepteurs spécifiques et des molécules de signalisation impliquées dans la perception de la douleur.

Applications De Recherche Scientifique

Medicine

Verproside has shown promise in treating several conditions, particularly chronic obstructive pulmonary disease (COPD) and asthma. In a study involving NCI-H292 cells, this compound was found to effectively suppress inflammation induced by TNF and PMA through the inhibition of IL-6, IL-8, and MUC5AC expression .

Table 1: Summary of this compound's Effects on Inflammatory Markers

| Inflammatory Marker | Effect of this compound | Reference |

|---|---|---|

| IL-6 | Inhibition | |

| IL-8 | Inhibition | |

| MUC5AC | Inhibition |

In vivo studies using a COPD mouse model demonstrated that this compound significantly reduces lung inflammation by inhibiting PKCδ activation and mucus overproduction .

Pharmacology

This compound's pharmacokinetics have been studied extensively. It exhibits a short half-life (12.2–16.6 minutes) and high systemic clearance (56.7–86.2 mL/min/kg) following intravenous administration . This rapid metabolism suggests that while this compound may be effective in acute settings, its formulation may require optimization for sustained therapeutic effects.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Half-life | 12.2–16.6 minutes |

| Systemic clearance | 56.7–86.2 mL/min/kg |

| Renal clearance | 2.7–4.1 mL/min/kg |

Industrial Applications

Due to its bioactive properties, this compound is being investigated for potential use in developing new pharmaceuticals and nutraceuticals. Its antioxidant properties make it a candidate for formulations aimed at reducing oxidative stress-related conditions.

YPL-001 Clinical Trials

YPL-001 is a natural drug formulation containing this compound that has completed Phase 2a clinical trials for COPD treatment . The trials indicated that YPL-001 could significantly reduce airway inflammation and improve respiratory function in patients with COPD.

Anti-inflammatory Effects in Asthma Models

In another study focusing on asthma models, this compound demonstrated the ability to reduce airway hyperresponsiveness and inflammation, suggesting its potential as a therapeutic agent in managing asthma exacerbations .

Mécanisme D'action

Verproside exerts its effects through several molecular targets and pathways:

Antioxidant: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

Antinociceptive: It modulates pain pathways by interacting with specific receptors and signaling molecules involved in pain perception.

Comparaison Avec Des Composés Similaires

Le Verproside est comparé à d'autres iridoïdes glycosides tels que :

Catalpol : Un autre dérivé du catalpol ayant des propriétés anti-inflammatoires et antioxydantes similaires.

Aucubine : Connue pour ses effets hépatoprotecteurs et anti-inflammatoires.

Loganine : Exhibe des activités neuroprotectrices et anti-inflammatoires.

Le this compound est unique en raison de ses puissants effets anti-inflammatoires et de son inhibition spécifique de la PKCδ, ce qui le distingue d'autres composés similaires .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à les poser !

Activité Biologique

Verproside, an iridoid glycoside derived from various plant sources, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects. This article reviews the current understanding of this compound's biological activity, focusing on its mechanisms of action, metabolic pathways, and implications for health.

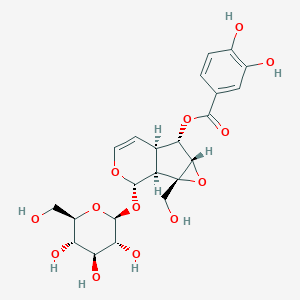

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a 3,4-dihydroxybenzoic acid moiety. Its molecular formula is CHO, and its systematic name is 3,4-dihydroxy-2-(hydroxymethyl)-5-(hydroxymethyl)-6-methoxy-2H-pyran-2-one. The presence of multiple hydroxyl groups contributes to its biological activity by enhancing its interaction with various biological targets.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it suppresses the TNF/NF-κB signaling pathway, which is crucial in mediating inflammatory responses. In vitro studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines in human airway cells by blocking the activation of NF-κB and other related pathways .

Table 1: Summary of this compound's Anti-Inflammatory Mechanisms

| Mechanism | Effect | Reference |

|---|---|---|

| TNF/NF-κB Pathway | Inhibition of inflammation | |

| PMA/PKCδ/EGR-1 Pathway | Reduction in mucin overexpression | |

| Cytokine Suppression | Decreased IL-6 and IL-8 levels |

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism in vivo, primarily through glucuronidation and sulfation pathways. Studies in rats have identified numerous metabolites, including this compound sulfate and picroside II, indicating complex metabolic processing .

Table 2: Metabolic Pathways of this compound

| Metabolite | Pathway | Major Enzyme Involved |

|---|---|---|

| This compound Sulfate | Sulfation | SULT1A1 |

| Picroside II | O-Methylation | Unknown |

| Isovanilloylcatalpol | Glucuronidation | UGTs |

The pharmacokinetic profile shows a short half-life (12.2–16.6 minutes) and low oral bioavailability (<0.5%) in male Sprague-Dawley rats, emphasizing the need for further studies on its absorption and distribution in humans .

Case Studies and Clinical Implications

Recent studies have highlighted the potential therapeutic applications of this compound:

- Asthma Management : A study demonstrated that this compound effectively reduced airway inflammation in animal models of asthma, suggesting its potential as a therapeutic agent for respiratory conditions .

- Skin Health : this compound has been identified as a potent inhibitor of human tyrosinase, making it a candidate for skin-lightening agents in cosmetic formulations .

Propriétés

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUOUVZMYWYRRI-YWEKDMGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345779 | |

| Record name | Verproside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50932-20-2 | |

| Record name | Verproside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050932202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verproside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50932-20-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERPROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96K9991JMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.